molecular formula C6H4N4 B3354902 Pyridino(3,2-e)1,2,4-triazine CAS No. 6133-44-4

Pyridino(3,2-e)1,2,4-triazine

Cat. No.: B3354902
CAS No.: 6133-44-4
M. Wt: 132.12 g/mol
InChI Key: GUODQFHMIYUCLH-UHFFFAOYSA-N
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Description

Pyridino(3,2-e)1,2,4-triazine is a heterocyclic compound that features a fused ring system combining a pyridine ring and a 1,2,4-triazine ring. This structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry, materials science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridino(3,2-e)1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with formamide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazine ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring system. Common reagents include halides and amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Halides, amines; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

Chemistry: Pyridino(3,2-e)1,2,4-triazine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as kinase inhibitors, which are crucial in cancer therapy. These compounds can selectively inhibit specific kinases involved in cancer cell proliferation .

Industry: The compound is also used in the development of advanced materials, such as organic semiconductors and catalysts. Its ability to form stable complexes with metals makes it valuable in catalysis and materials science .

Mechanism of Action

The mechanism by which Pyridino(3,2-e)1,2,4-triazine exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. In the case of kinase inhibition, the compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell growth. The pathways involved typically include signal transduction pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: Pyridino(3,2-e)1,2,4-triazine is unique due to its specific ring fusion, which imparts distinct electronic properties and reactivity. This makes it particularly effective in forming stable complexes with metals and interacting with biological targets in a selective manner.

Properties

IUPAC Name

pyrido[3,2-e][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4/c1-2-5-6(7-3-1)10-9-4-8-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUODQFHMIYUCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210244
Record name Pyridino(3,2-e)1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6133-44-4
Record name Pyridino(3,2-e)1,2,4-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006133444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridino(3,2-e)1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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